molecular formula C15H23ClN4O2 B13559053 Tert-butyl 3-({[(5-chloropyrazin-2-yl)methyl](methyl)amino}methyl)azetidine-1-carboxylate

Tert-butyl 3-({[(5-chloropyrazin-2-yl)methyl](methyl)amino}methyl)azetidine-1-carboxylate

Cat. No.: B13559053
M. Wt: 326.82 g/mol
InChI Key: BLNIIBYTUKEDGZ-UHFFFAOYSA-N
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Description

Azetidine Derivatives in Contemporary Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in drug discovery due to their unique balance of ring strain and stability. Unlike smaller aziridines, azetidines exhibit reduced reactivity while maintaining sufficient conformational rigidity to optimize ligand-target interactions. This structural feature enables precise spatial positioning of pharmacophoric groups, enhancing binding affinity and selectivity. For example, cobimetinib, a MEK1/2 inhibitor, leverages azetidine’s rigidity to maintain optimal orientation for kinase domain interactions.

Recent synthetic advances, such as intermolecular sp³-C–H amination of alkyl bromides, have expanded access to substituted azetidines. These methods enable the introduction of diverse functional groups, including the tert-butyl carbamate moiety—a common protecting group that enhances solubility and modulates metabolic stability. The azetidine core’s versatility is further demonstrated in covalent inhibitors like Pfizer’s MAGL inhibitor, where azetidine carbamate facilitates targeted serine residue modification.

Azetidine-Containing Drugs Structure Therapeutic Use Reference
Cobimetinib (Cotellic®) Azetidine-carbamate hybrid Metastatic melanoma
Azelnidipine (Calblock®) Dihydropyridine-azetidine conjugate Hypertension
Penaresidin B (natural product) Bicyclic azetidine Antifungal activity

Role of Pyrazine Moieties in Bioactive Compound Design

Pyrazine, a six-membered aromatic ring with two nitrogen atoms at para positions, confers distinct electronic and steric properties critical for bioactivity. Its electron-deficient nature facilitates π-π stacking and hydrogen bonding with biological targets, while substituents like chlorine enhance lipophilicity and target engagement. The 5-chloropyrazin-2-yl group, as seen in the target compound, is particularly noteworthy for its ability to modulate pharmacokinetic properties and resist metabolic degradation.

Pyrazine derivatives exhibit broad-spectrum antimicrobial, anticancer, and anti-inflammatory activities. For instance, 2,5-bis(1-methylethyl)-pyrazine demonstrates potent antimicrobial effects by inducing DNA damage and cell-wall stress in E. coli at subcytotoxic concentrations. Hybridization of pyrazine with natural product scaffolds, such as alkaloids or flavonoids, further enhances bioactivity while reducing toxicity.

Bioactive Pyrazine Derivatives Biological Activity Mechanistic Insight Reference
2,5-Bis(1-methylethyl)-pyrazine Antimicrobial DNA damage and cell-wall stress
Pyrazine-natural product hybrids Anticancer, anti-inflammatory Enhanced target selectivity
5-Chloropyrazine derivatives Improved metabolic stability Electron-withdrawing effects

Target-Specific Rationale for Structural Hybridization

The hybridization of azetidine and pyrazine in tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate represents a strategic approach to synergize conformational restraint with electronic modulation. The azetidine core imposes rigidity, positioning the methylamino linker and pyrazine moiety for optimal interactions with target proteins. Meanwhile, the 5-chloropyrazin-2-yl group enhances binding through halogen bonding and hydrophobic effects, as observed in kinase inhibitors targeting ATP-binding pockets.

The tert-butyl carbamate group serves dual roles: (1) it protects the azetidine nitrogen during synthesis, and (2) improves solubility through steric shielding of polar functionalities. This design aligns with trends in covalent inhibitor development, where balanced reactivity and stability are critical for sustained target engagement. Computational studies of analogous structures suggest that the methyl group on the amino linker reduces rotational entropy, further stabilizing ligand-receptor complexes.

Properties

Molecular Formula

C15H23ClN4O2

Molecular Weight

326.82 g/mol

IUPAC Name

tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-11(9-20)7-19(4)10-12-5-18-13(16)6-17-12/h5-6,11H,7-10H2,1-4H3

InChI Key

BLNIIBYTUKEDGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN(C)CC2=CN=C(C=N2)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

General Synthetic Route

The synthesis can be broken down into three main stages:

Step Description Reagents & Conditions Yield (%) Notes
1 Preparation of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate Starting from tert-butyl azetidine-1-carboxylate, functionalization at C3 via lithiation or carbamate activation Up to 83% Methods include carbonyldiimidazole activation followed by amine introduction in THF or DMF solvents
2 Introduction of methylamino group Reaction with methylamine or methylamine derivatives under mild conditions 80-90% (typical) Can involve reductive amination or nucleophilic substitution
3 Coupling with 5-chloropyrazin-2-ylmethyl moiety Nucleophilic substitution or reductive amination with 5-chloropyrazin-2-ylmethyl halide or aldehyde 75-85% Reaction in inert atmosphere, often in THF or DMF at 0–25°C

Representative Experimental Procedure

A plausible synthetic route based on analogous compounds and literature data is as follows:

  • Synthesis of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate

    • To a solution of tert-butyl azetidine-1-carboxylate in tetrahydrofuran (THF), 1,1'-carbonyldiimidazole is added at room temperature to activate the carboxylate.
    • After 1 hour, methylamine hydrochloride and triethylamine are added, and the mixture is stirred for 15 hours at room temperature.
    • Work-up involves aqueous extraction, drying over sodium sulfate, and purification by column chromatography to yield the aminomethyl intermediate with yields around 80–83%.
  • Methylation of the amino group

    • The aminomethyl intermediate is reacted with methyl iodide or formaldehyde and sodium cyanoborohydride (for reductive methylation) in an inert atmosphere at 0–25°C.
    • After completion, the reaction mixture is quenched, extracted, and purified to afford the methylamino derivative.
  • Attachment of the 5-chloropyrazin-2-ylmethyl substituent

    • The methylamino intermediate is reacted with 5-chloropyrazin-2-ylmethyl chloride or aldehyde under nucleophilic substitution or reductive amination conditions in dry DMF or THF.
    • The reaction is typically conducted at 0–25°C under nitrogen atmosphere for 12–16 hours.
    • After aqueous work-up and purification by preparative HPLC or silica gel chromatography, the final compound is obtained in 75–85% yield.

Reaction Conditions and Yields Summary Table

Step Reaction Type Reagents Solvent Temperature Time Yield (%) Purification Method
1 Carbamate activation & amine coupling 1,1'-carbonyldiimidazole, methylamine hydrochloride, triethylamine THF or DMF 20–25°C 15 h 80–83 Column chromatography
2 Reductive methylation Formaldehyde, NaBH3CN or methyl iodide Methanol or THF 0–25°C 4–6 h 85–90 Extraction & chromatography
3 Nucleophilic substitution or reductive amination 5-chloropyrazin-2-ylmethyl chloride/aldehyde, base or reductant THF or DMF 0–25°C 12–16 h 75–85 Preparative HPLC or silica gel chromatography

Analytical Characterization

The synthesized compound is typically characterized by:

Literature and Source Diversity

  • The synthetic approaches are corroborated by data from Ambeed's detailed synthetic examples of tert-butyl azetidine derivatives involving carbamate activation and Grignard or organolithium reagents for substitution reactions.
  • VulcanChem provides specific molecular data and inferred synthetic routes for tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate, supporting multi-step nucleophilic substitution strategies.
  • Recent academic studies on azetidine amino acid derivatives and their functionalization via aza-Michael additions and Suzuki–Miyaura cross-coupling reactions provide methodologies for elaborating azetidine scaffolds with heterocyclic substituents.
  • Arkivoc publications detail rapid and diversified syntheses of azetidine-3-carboxylic acids and their functionalized derivatives, including halogenated azetidines, which inform the preparation of chloropyrazine-substituted analogs.

Chemical Reactions Analysis

Potential Chemical Reactions

The compound undergoes several transformations due to its reactive groups:

a. Oxidation

  • Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the azetidine ring or amine groups, potentially forming imine or amide derivatives.

  • Example: Oxidation of the secondary amine to an azo compound under acidic conditions.

b. Hydrolysis

  • Hydrolysis of the tert-butyl ester under acidic or basic conditions yields the corresponding carboxylic acid, which may further react with nucleophiles.

  • Reaction:

    tert-butyl ester+H2OCarboxylic acid+tert-butanol\text{tert-butyl ester} + \text{H}_2\text{O} \rightarrow \text{Carboxylic acid} + \text{tert-butanol}

c. Nucleophilic Substitution

  • The azetidine ring’s strain makes it susceptible to ring-opening reactions with nucleophiles (e.g., water, alcohols), forming β-amino alcohols or similar derivatives.

Characterization Methods

Analytical techniques confirm the compound’s structure and purity:

a. NMR Spectroscopy

  • ¹H NMR : Shifts for the tert-butyl group (~1.45 ppm), azetidine protons (~4.09 ppm), and pyrazine protons (~6.00–8.00 ppm) .

  • ¹³C NMR : Peaks for carbonyl carbons (~156 ppm), aromatic carbons (~140–150 ppm), and tert-butyl carbons (~28 ppm) .

b. Mass Spectrometry

  • HRMS(ESI) data matches the molecular formula C15H23ClN4O2\text{C}_{15}\text{H}_{23}\text{ClN}_4\text{O}_2 (exact mass ~312.135 g/mol) .

c. Purification

  • Recrystallization or chromatography isolates the compound, ensuring >95% purity.

Scientific Research Applications

Tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyrazine moiety may interact with enzymes or receptors, leading to modulation of biological processes. The azetidine ring can also play a role in the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences and Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Notable Features
Target Compound C₁₅H₂₃ClN₄O₂ 326.83 Azetidine Boc, 5-chloropyrazine-methyl-methylamino Chloropyrazine enhances electronic density; Boc improves stability .
tert-Butyl 7-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate C₁₆H₂₃ClN₄O₂ 338.84 Diazaspiro[3.5]nonane Boc, 6-chloropyrazine Spirocyclic structure increases rigidity; potential for improved selectivity .
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride C₁₃H₂₅Cl₂N₅O₂ 298.73 (free base) Azetidine Boc, piperazine (dihydrochloride salt) Piperazine introduces basicity; hydrochloride salt improves aqueous solubility .
(R)-tert-Butyl 3-(((2-chlorothiazol-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate C₁₅H₂₄ClN₃O₂S 345.89 Piperidine Boc, 2-chlorothiazole-methyl-methylamino Thiazole offers sulfur-mediated interactions; piperidine enhances flexibility .
tert-Butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate C₁₂H₁₇BrN₄O₂ 329.19 Azetidine Boc, 5-bromo-2-aminopyrimidine Bromine increases molecular weight; amino group facilitates hydrogen bonding .

Physicochemical Properties

  • Solubility : The Boc group generally improves organic solubility, while hydrochloride salts (e.g., piperazine derivatives) enhance aqueous solubility .
  • Stability : The 5-chloropyrazine group in the target compound may confer resistance to metabolic degradation compared to thiazole or pyrimidine analogs .
  • Reactivity : Bromine in pyrimidine analogs (e.g., ) increases susceptibility to nucleophilic substitution, whereas chloropyrazine favors aromatic interactions .

Biological Activity

Tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate is C15H23ClN4O2C_{15}H_{23}ClN_{4}O_{2} with a molecular weight of approximately 326.83 g/mol. The compound features a tert-butyl group, an azetidine ring, and a chloropyrazine moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC15H23ClN4O2
Molecular Weight326.83 g/mol
CAS Number2402830-52-6
Density1.23 ± 0.1 g/cm³
pKa6.79 ± 0.20

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate exhibit notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound's structure allows it to interact with cellular pathways that regulate cancer cell proliferation and apoptosis. Preliminary studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, indicating a possible role as an anticancer agent .

The proposed mechanism involves the binding of the compound to specific enzymes or receptors within the cell, leading to modulation of their activity. This interaction can disrupt normal cellular functions, resulting in inhibition of growth or induction of apoptosis in targeted cells .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various azetidine derivatives, tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a new antimicrobial agent .

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of the compound against human breast cancer cells (MCF-7). The study revealed that treatment with tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM .

Q & A

Basic: What are the key steps for synthesizing tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate?

Answer:
The synthesis typically involves:

  • Step 1 : Formation of the azetidine core via Boc-protection of azetidine-1-carboxylate derivatives.
  • Step 2 : Introduction of the (5-chloropyrazin-2-yl)methyl moiety through nucleophilic substitution or reductive amination. For example, LiHMDS in THF can activate intermediates for coupling reactions .
  • Step 3 : Purification using silica gel column chromatography (eluent: 5–20% EtOAc/hexane) to isolate the target compound .
  • Step 4 : Characterization via 1^1H/13^13C NMR and HRMS to confirm structural integrity .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)
1Boc-protection, DCM, 0–20°C85–90
2LiHMDS, THF, −78°C to RT60–70
3Column chromatography (SiO2_2)>95 purity

Advanced: How can stereochemical outcomes be controlled during the synthesis of azetidine derivatives?

Answer:
Asymmetric synthesis methods are critical:

  • Chiral Auxiliaries : Use of tert-butylsulfinyl groups (e.g., (R)-tert-butylsulfinyl aldimine) to induce stereoselectivity during nucleophilic additions to azetidine rings .
  • Catalytic Systems : Employ chiral catalysts (e.g., LiHMDS with chiral ligands) to control diastereomeric excess (>90% de) .
  • X-ray Crystallography : Validate stereochemistry post-synthesis. For example, Acta Crystallographica studies confirm spatial arrangements via single-crystal analysis .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H NMR (δ 1.4–1.5 ppm for tert-butyl group; δ 3.2–3.8 ppm for azetidine and pyrazine protons) and 13^13C NMR (δ 155–160 ppm for carbonyl groups) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+^+ calc. 382.12, found 382.11) .
  • HPLC : Purity assessment using C18 columns (≥95% purity) .

Advanced: How can conflicting NMR data for azetidine derivatives be resolved?

Answer:
Contradictions arise due to:

  • Conformational Flexibility : Azetidine rings exhibit puckering, altering chemical shifts. Use variable-temperature NMR to freeze conformers .
  • Solvent Effects : Compare DMSO-d6_6 vs. CDCl3_3 spectra; polar solvents deshield NH protons .
  • X-ray Validation : Resolve ambiguities by correlating NMR shifts with crystallographic bond angles .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

Answer:

  • Reaction Monitoring : Use TLC (Rf_f = 0.3 in 10% EtOAc/hexane) to track intermediates .
  • Temperature Control : Maintain −78°C during LiHMDS-mediated steps to minimize side reactions .
  • Workup Optimization : Quench reactions with NH4_4Cl (aq.) to stabilize sensitive intermediates .

Table 2 : Yield Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature−78°C to RT+20% yield
SolventTHF > DCM+15% purity
CatalystLiHMDS>90% de

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to acute toxicity (LD50_{50} oral rat: 250 mg/kg) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (PEL: 5 mg/m3^3) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

  • Variation of Substituents : Modify the chloropyrazine group (e.g., replace Cl with F or Me) to assess electronic effects .
  • Biological Assays : Test inhibition of kinases (e.g., JAK2) using IC50_{50} measurements (dose range: 0.1–100 μM) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities .

Advanced: How does the chloropyrazine moiety influence reactivity in cross-coupling reactions?

Answer:

  • Electrophilicity : The Cl atom activates the pyrazine ring for Suzuki-Miyaura coupling (e.g., with arylboronic acids) .
  • Steric Effects : 5-Chloro substitution directs regioselectivity in Buchwald-Hartwig aminations .
  • Stability : Chlorine enhances resistance to hydrolysis compared to methoxy or amino analogs .

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